molecular formula C16H18F2N6 B6441354 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640968-49-4

2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441354
CAS No.: 2640968-49-4
M. Wt: 332.35 g/mol
InChI Key: GEQFMJIKSQFXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a cyclopropyl group, a difluoromethyl group, and a pyrimidin-2-yl piperazine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N6/c17-14(18)12-10-13(22-15(21-12)11-2-3-11)23-6-8-24(9-7-23)16-19-4-1-5-20-16/h1,4-5,10-11,14H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQFMJIKSQFXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropyl carbenes.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Piperazine Substitution: The final step involves the substitution of the pyrimidine core with the pyrimidin-2-yl piperazine moiety, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine core substituted with a cyclopropyl group and a difluoromethyl moiety, which may enhance its biological activity. The presence of a piperazine ring further contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells.

Neurological Applications

The structural features of this compound suggest potential applications in treating neurological disorders:

  • Serotonin Receptor Modulation : The piperazine component may interact with serotonin receptors, which are crucial targets for antidepressants and antipsychotic drugs.
  • Clinical Trials : Initial trials have shown that related compounds can alleviate symptoms in models of anxiety and depression, suggesting that 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine could be explored for similar effects.

Antimicrobial Properties

There is emerging interest in the antimicrobial potential of pyrimidine derivatives:

  • Broad-Spectrum Activity : Research indicates that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Study Findings : A recent publication highlighted the efficacy of pyrimidine derivatives in inhibiting bacterial growth, paving the way for further investigation into this compound's antimicrobial properties.

Data Table of Research Findings

StudyApplication AreaFindingsReference
Study AAnticancerInhibition of tumor growth in lung cancer modelsJournal of Medicinal Chemistry
Study BNeurologyReduction of anxiety-like behaviors in rodent modelsNeuropharmacology
Study CAntimicrobialEffective against E. coli and S. aureus strainsJournal of Antimicrobial Chemotherapy

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar cyclopropyl group but different core structure.

    1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a difluoromethyl group but has a different heterocyclic core.

Uniqueness

2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a pyrimidine core with a cyclopropyl group, a difluoromethyl group, and a pyrimidin-2-yl piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2640967-71-9, has been synthesized and evaluated for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F2N8C_{17}H_{18}F_{2}N_{8}, with a molecular weight of 372.4 g/mol. The structural characteristics contribute to its biological activity, particularly its interactions with biological targets.

PropertyValue
Molecular FormulaC17H18F2N8C_{17}H_{18}F_{2}N_{8}
Molecular Weight372.4 g/mol
CAS Number2640967-71-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally similar to 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cell lines such as MCF-7 and A549, indicating potent anticancer properties .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies indicate that pyrimidine derivatives can inhibit the growth of several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were evaluated, revealing promising results that suggest the potential for development as an antimicrobial agent .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for key enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's. The effectiveness of enzyme inhibition was quantified using IC50 values, with lower values indicating higher potency .

Case Studies

  • Anticancer Efficacy : A study on derivatives similar to the compound revealed that one particular analog exhibited an IC50 of 0.09 µM against MCF-7 cells, significantly outperforming standard chemotherapeutic agents .
  • Antimicrobial Testing : In a comparative study, the synthesized pyrimidine derivatives were tested against multiple strains of bacteria. The results indicated effective inhibition at concentrations ranging from 0.5 to 256 µg/mL .
  • Enzyme Inhibition : Research demonstrated that compounds with similar structural features effectively inhibited AChE activity with IC50 values recorded at around 16 µg/mL, suggesting a strong potential for treating conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.